
3-bromophenyl N-(chlorosulfonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromophenyl N-(chlorosulfonyl)carbamate is an organic compound characterized by the presence of a bromine atom on a phenyl ring, a chlorosulfonyl group, and a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromophenyl N-(chlorosulfonyl)carbamate typically involves the reaction of 3-bromophenol with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3-bromophenol+chlorosulfonyl isocyanate→3-bromophenyl N-(chlorosulfonyl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromophenyl N-(chlorosulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Amidation Reactions: The carbamate group can participate in amidation reactions, especially under photo-induced conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Amidation Reactions: Reagents such as quinoxalin-2-ones and conditions involving photo-induced processes are used.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Amidation Reactions:
Wissenschaftliche Forschungsanwendungen
3-bromophenyl N-(chlorosulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-bromophenyl N-(chlorosulfonyl)carbamate involves its ability to participate in chemical reactions through its functional groups. The chlorosulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The carbamate moiety can interact with biological targets, potentially modulating their activity through hydrogen bonding and other interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-bromophenyl N-(chlorosulfonyl)carbamate
- 3-bromophenyl N-(sulfonyl)carbamate
- 3-chlorophenyl N-(chlorosulfonyl)carbamate
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with various targets .
Eigenschaften
Molekularformel |
C7H5BrClNO4S |
|---|---|
Molekulargewicht |
314.54 g/mol |
IUPAC-Name |
(3-bromophenyl) N-chlorosulfonylcarbamate |
InChI |
InChI=1S/C7H5BrClNO4S/c8-5-2-1-3-6(4-5)14-7(11)10-15(9,12)13/h1-4H,(H,10,11) |
InChI-Schlüssel |
DVGMRWVIRFFXJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)OC(=O)NS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


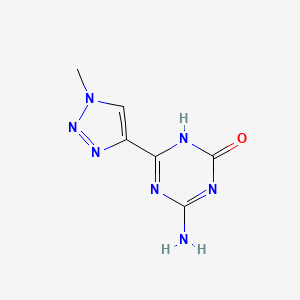


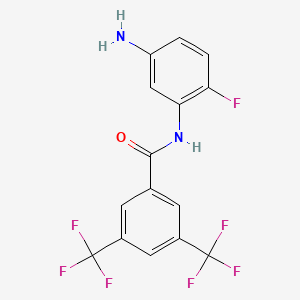
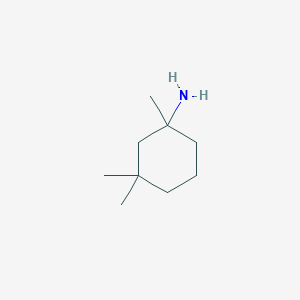
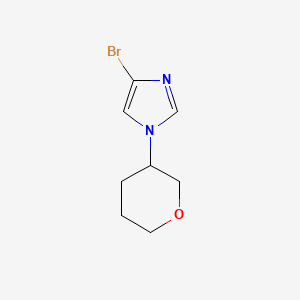
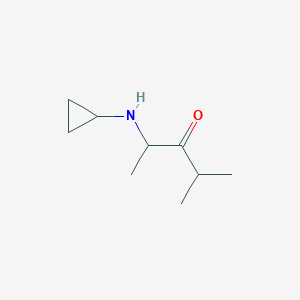
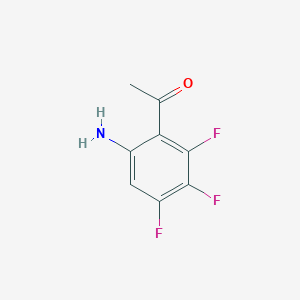

![1-Benzyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13167310.png)



![1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13167325.png)
